molecular formula C7H13F2NO B13199046 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

Katalognummer: B13199046
Molekulargewicht: 165.18 g/mol
InChI-Schlüssel: HLWFZAVTCJZNFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₃F₂NO It is characterized by the presence of two fluorine atoms and an oxan-3-yl group attached to an ethan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine typically involves the reaction of oxan-3-yl derivatives with difluoroethylamine. One common method includes the use of oxan-3-yl chloride, which reacts with difluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Oxan-3-yl ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.

    2,2-Difluoro-1-(oxolan-3-yl)ethan-1-amine: Similar structure but with an oxolan group instead of oxan.

    2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine: Similar structure but with the oxolan group attached at a different position.

Uniqueness

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and the oxan-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H13F2NO

Molekulargewicht

165.18 g/mol

IUPAC-Name

2,2-difluoro-1-(oxan-3-yl)ethanamine

InChI

InChI=1S/C7H13F2NO/c8-7(9)6(10)5-2-1-3-11-4-5/h5-7H,1-4,10H2

InChI-Schlüssel

HLWFZAVTCJZNFW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)C(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.